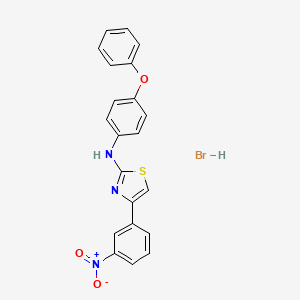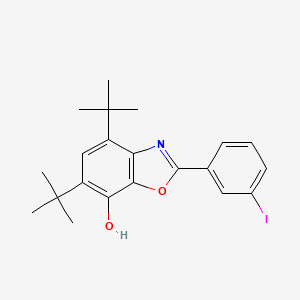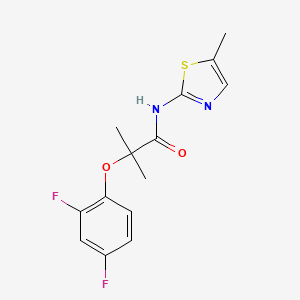![molecular formula C13H15N3O2 B5195760 N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5195760.png)
N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide, also known as MPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPO is a heterocyclic compound that contains an oxadiazole ring, which is known for its biological activities.
Mécanisme D'action
The mechanism of action of N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Moreover, N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide has been reported to inhibit the activity of topoisomerase II, which is essential for DNA replication and repair. N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial activities. N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide has been reported to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. Moreover, N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide has been shown to scavenge reactive oxygen species (ROS) and protect cells from oxidative damage. N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide has also been reported to exhibit antibacterial and antifungal activities against various pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide has several advantages for lab experiments, including its ease of synthesis, high yield, and potential applications in various fields. However, N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide also has some limitations, including its low solubility in water and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide, including the synthesis of novel derivatives with improved biological activities, the investigation of its mechanism of action, and the development of new applications in various fields. Moreover, the potential use of N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide as a diagnostic tool for various diseases, such as cancer and inflammation, should be explored. Finally, the safety and toxicity of N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide should be thoroughly investigated to ensure its safe use in various applications.
Méthodes De Synthèse
The synthesis of N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide involves the reaction of 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-2-methyl-1-propanol to yield N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide. The overall yield of this synthesis method is around 60%.
Applications De Recherche Scientifique
N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide has been shown to exhibit significant antitumor activity against various cancer cell lines. Moreover, N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide has been reported to possess anti-inflammatory, antioxidant, and antimicrobial properties. In materials science, N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide has been used as a building block for the synthesis of novel polymers and organic materials. In agriculture, N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide has been used as a plant growth regulator and insecticide.
Propriétés
IUPAC Name |
N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-3-11(17)14-8-12-15-13(16-18-12)10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZVRKXXZALELW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=NC(=NO1)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-hydroxy-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5195689.png)
![1-[(4-methylphenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5195693.png)
![rel-(2R,3R)-3-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B5195698.png)
![4-[5-[4-(dimethylamino)phenyl]-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B5195701.png)
![N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]-3-phenylacrylamide](/img/structure/B5195705.png)
![N-(4-acetylphenyl)-3-[2-(octadecyloxy)phenyl]-3-oxopropanamide](/img/structure/B5195706.png)
![1-(4-ethylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5195715.png)
![1-(4-biphenylyl)-2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5195719.png)
![1-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}piperidine oxalate](/img/structure/B5195720.png)
![3-methyl-5-(4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5195723.png)


![4-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B5195764.png)
